molecular formula C17H16BrClN2O2 B369635 5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide CAS No. 530096-12-9

5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No.: B369635
CAS No.: 530096-12-9
M. Wt: 395.7g/mol
InChI Key: QXTMMPNBSDUMQY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the benzene ring.

    Coupling Reaction: The brominated and chlorinated benzamide is then coupled with 2-(morpholin-4-yl)aniline using a palladium-catalyzed amination reaction. This step forms the carbon-nitrogen bond between the benzene ring and the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
  • Mosapride : ((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide

Uniqueness

5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

CAS No.

530096-12-9

Molecular Formula

C17H16BrClN2O2

Molecular Weight

395.7g/mol

IUPAC Name

5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H16BrClN2O2/c18-12-5-6-14(19)13(11-12)17(22)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)

InChI Key

QXTMMPNBSDUMQY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

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